molecular formula C6H9ClO B1625750 2,2-Dimethylbut-3-enoyl chloride CAS No. 57690-96-7

2,2-Dimethylbut-3-enoyl chloride

Cat. No. B1625750
Key on ui cas rn: 57690-96-7
M. Wt: 132.59 g/mol
InChI Key: NHBJCUUNNHUOOO-UHFFFAOYSA-N
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Patent
US07935704B2

Procedure details

Monoethyl hydrogen malonate (7.2 g, 0.05 mol) and bipyridyl (few milligrams) were dissolved in THF (90 ml) and the system was flushed with nitrogen. The solution was cooled to −70°, then BuLi (2.5 M in hexanes, 37 ml, 0.09 mol) was added. After the addition of only ˜10 ml of BuLi the solution turned pink and additional THF (15 ml) was required to enable magnetic stirring. The cooling bath was removed and the remaining BuLi was added, the temperature was allowed to reach −10°, upon which the solution turned colorless. The mixture was again cooled to −60° and a solution of 2,2-dimethyl-but-3-enoyl chloride (4.1 g, 0.03 mol) in THF (12 ml) was added dropwise. After addition was complete the mixture was allowed to warm to 0° and stir for 3 h, then it was added to a 1:1 mixture of ether/1M HCl (260 ml) at 0° and stirred for a further 1.5 h. The organic layer was removed, washed with HCl (1 M), sodium bicarbonate solution, brine then dried and evaporated to give 4,4-dimethyl-3-oxo-hex-5-enoic acid ethyl ester (5.6 g, 98%). (Hayashi et al., J. Org. Chem., 65:8402-8405 (2000). Distillation with a Kugelrohr oven (160°/1 mmHg) afforded pure material.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
260 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([OH:5])=O.N1C=CC=CC=1C1C=CC=CN=1.[Li]CCCC.[CH3:27][C:28](C)([CH:32]=[CH2:33])[C:29](Cl)=O>C1COCC1.CCOCC>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[C:28]([CH3:29])([CH3:27])[CH:32]=[CH2:33])[CH3:9]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
4.1 g
Type
reactant
Smiles
CC(C(=O)Cl)(C=C)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
260 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the system was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −70°
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
the remaining BuLi was added
CUSTOM
Type
CUSTOM
Details
to reach −10°, upon which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to −60°
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
STIRRING
Type
STIRRING
Details
stirred for a further 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
washed with HCl (1 M), sodium bicarbonate solution, brine
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC(C(C=C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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